Sodium dodecanoyloxybenzenesulfonate

Description

Significance and Research Imperatives of Anionic Surfactants in Contemporary Chemical Sciences and Engineering

Anionic surfactants represent a cornerstone of modern chemical science and engineering, distinguished by a negatively charged hydrophilic head group. This class of molecules, which includes sulfates, sulfonates, phosphates, and carboxylates, exhibits a wide array of functional properties such as excellent wetting, emulsification, dispersion, and detergency. nih.govevitachem.com Their molecular architecture, featuring a distinct polar head and a nonpolar tail, enables them to reduce surface and interfacial tension, leading to their widespread use in countless applications. pcc.eu

In industrial and academic research, the imperatives for studying anionic surfactants are multifaceted. They are integral to processes ranging from polymerization and mineral flotation to the formulation of personal care products and advanced detergents. nih.gov In chemical engineering, their role in enhancing reaction rates, stabilizing colloidal systems, and facilitating phase transfer catalysis is of significant interest. pcc.eu Contemporary research continues to focus on developing novel anionic surfactants with enhanced biodegradability, lower toxicity, and specialized functionalities tailored for specific applications, such as improved performance in hard water or extreme pH conditions.

Historical Trajectory and Evolution of Research on Alkylbenzenesulfonates as Functional Molecules

The development of alkylbenzene sulfonate surfactants marks a pivotal moment in the history of synthetic detergents. Research began in the early 1930s, leading to the large-scale production of branched alkylbenzene sulfonates (BAS) after World War II. alfa-chemistry.com These early synthetic detergents offered superior cleaning power and tolerance to hard water compared to traditional soaps. alfa-chemistry.com The synthesis was typically achieved through the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) tetramer, followed by sulfonation. alfa-chemistry.com

However, by the 1960s, significant environmental concerns arose due to the poor biodegradability of the highly branched alkyl chains, which led to persistent foam in waterways. alfa-chemistry.com This environmental pressure catalyzed a fundamental shift in research and production towards linear alkylbenzene sulfonates (LAS). LAS, featuring an unbranched alkyl chain, proved to be far more susceptible to microbial degradation, resolving the major environmental issues associated with its predecessor. chemicalbook.com This transition from BAS to LAS is a classic example of green chemistry principles guiding industrial evolution. Today, LAS remains one of the highest-volume synthetic surfactants produced globally, with ongoing research focused on optimizing its manufacturing processes and performance characteristics. alfa-chemistry.comgoogle.com

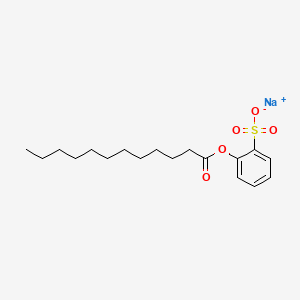

Structural Elucidation and Amphiphilic Characteristics of Sodium Dodecanoyloxybenzenesulfonate Relevant to its Interfacial Functionality

This compound (CAS Number: 88380-00-1) is a distinct anionic surfactant within the broader alkylbenzene sulfonate family. nih.gov Its molecular structure is key to its functionality.

Structural Features:

IUPAC Name: sodium;2-dodecanoyloxybenzenesulfonate nih.gov

Molecular Formula: C₁₈H₂₇NaO₅S nih.gov

Key Components:

A hydrophobic tail consisting of a dodecanoyl group (a C12 acyl chain).

A hydrophilic head composed of a sulfonate group (-SO₃⁻) attached to a benzene ring.

A crucial ester linkage (-O-C=O) connecting the hydrophobic tail to the phenyl sulfonate head group. nih.gov

This structure confers distinct amphiphilic properties. The long carbon chain of the dodecanoyl group is highly hydrophobic, seeking to avoid interaction with water. Conversely, the ionic sulfonate group and the polar ester group are hydrophilic, readily interacting with water molecules. This duality forces the molecules to align at interfaces, such as the boundary between air and water or oil and water, thereby reducing interfacial tension.

The presence of the ester bond is a critical structural feature that differentiates it from the more common sodium dodecylbenzenesulfonate (SDBS), where the alkyl chain is directly bonded to the benzene ring. chemicalbook.com This ester linkage is susceptible to hydrolysis, a factor that significantly influences the compound's stability and degradation profile.

Below is a table summarizing the fundamental properties of the compound based on computed data.

| Property | Value |

| Molecular Weight | 378.5 g/mol |

| Molecular Formula | C₁₈H₂₇NaO₅S |

| IUPAC Name | sodium;2-dodecanoyloxybenzenesulfonate |

| CAS Number | 88380-00-1 |

| Synonyms | Sodium lauroyloxybenzenesulfonate |

| Data sourced from PubChem. nih.gov |

Overview of Major Academic Research Domains Pertaining to this compound

While extensive published research on this compound is not widely available, its chemical structure suggests several key domains for academic investigation. Research would logically focus on its synthesis, its performance as a surfactant, and its chemical and biological degradation pathways, particularly in comparison to related compounds like LAS.

Synthesis: A probable synthesis route involves the esterification of a hydroxylated benzenesulfonate (B1194179) salt, such as sodium p-hydroxybenzenesulfonate, with dodecanoyl chloride. A similar pathway has been patented for the synthesis of the shorter-chain analogue, sodium nonanoyloxy benzene sulfonate. Academic studies would focus on optimizing reaction conditions, catalysts, and purification methods to maximize yield and purity.

Physicochemical and Surfactant Properties: A primary research area would be the characterization of its surfactant properties. This includes determining its Critical Micelle Concentration (CMC) , which is the concentration at which molecules self-assemble into micelles. Other key parameters for investigation would be its effectiveness in reducing surface tension, its foaming capacity, and its emulsification capabilities. These properties would define its potential applications.

Hydrolysis and Stability: The ester linkage is a point of chemical vulnerability. A significant research focus would be on the kinetics of its hydrolysis under various conditions (e.g., pH, temperature). The rate of hydrolysis would be a critical factor in determining its shelf-life in formulations and its behavior in aqueous environments. This chemical instability contrasts sharply with the high stability of LAS.

Biodegradation: The environmental fate of the molecule would be a crucial area of study. Research would investigate its biodegradability by microorganisms. The degradation pathway would likely involve initial hydrolysis of the ester bond to yield dodecanoic acid and hydroxyphenyl sulfonate, followed by the separate degradation of these intermediates. Understanding this pathway is essential for assessing its environmental impact.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-dodecanoyloxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-15-18(19)23-16-13-11-12-14-17(16)24(20,21)22;/h11-14H,2-10,15H2,1H3,(H,20,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVPCUFZCODDGN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635767 | |

| Record name | Sodium 2-(dodecanoyloxy)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88380-00-1 | |

| Record name | Sodium 2-(dodecanoyloxy)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivatization of Sodium Dodecanoyloxybenzenesulfonate

Established Synthetic Pathways for Alkylbenzenesulfonates

The critical step in producing alkylbenzenesulfonates is the sulfonation of the alkylbenzene precursor. This electrophilic substitution reaction can be achieved using several sulfonating agents, each with distinct process characteristics. cosoonchem.com Common agents include sulfur trioxide, chlorosulfonic acid, and sulfuric acid. scholarsresearchlibrary.com

Sulfur Trioxide (SO₃) Sulfonation Processes

Sulfur trioxide (SO₃) is a widely used sulfonating agent in modern industrial processes for producing alkylbenzenesulfonates. chemicalbook.comcosoonchem.com The process typically involves contacting the linear alkylbenzene with gaseous SO₃ in a falling film reactor. google.com To manage the reaction's exothermic nature and prevent side reactions, the sulfur trioxide is often diluted with dry air to a concentration of 3-5%. cosoonchem.com

The reaction is highly efficient, requiring a molar ratio of sulfur trioxide to alkylbenzene of approximately 1.03-1.05:1 to achieve high conversion. cosoonchem.com Temperature control is crucial, with the reaction typically maintained at temperatures not exceeding 30°C, and ideally around 25°C. cosoonchem.com This method produces dodecylbenzenesulfonic acid, which is then neutralized. wikipedia.orgchemicalbook.com

| Parameter | Value/Condition |

| Sulfonating Agent | Sulfur Trioxide (SO₃) |

| Precursor | Linear Alkylbenzene (LAB) |

| Typical Reactor | Falling Film Reactor |

| SO₃ Concentration | 3-5% in dry air |

| Molar Ratio (SO₃:LAB) | 1.03-1.05 : 1 |

| Reaction Temperature | 25-30°C |

Chlorosulfonic Acid-Mediated Sulfonation

Chlorosulfonic acid (ClSO₃H) is another effective sulfonating agent for alkylbenzenes. alfa-chemistry.com This method offers the advantage of being an irreversible reaction that proceeds at room temperature and generally follows stoichiometric ratios. alfa-chemistry.com The reaction rate is fast, leading to high product yields. alfa-chemistry.com A significant drawback, however, is the production of hydrogen chloride (HCl) gas as a byproduct, and the toxic nature of chlorosulfonic acid itself requires careful handling and specialized equipment. alfa-chemistry.com This method was utilized in the synthesis of C₆–C₈ α-olefin dimer alkylbenzene sulfonates. researchgate.net

| Reagent | Molar Ratio | Temperature | Key Byproduct |

| Chlorosulfonic Acid | Stoichiometric | Room Temperature | Hydrogen Chloride (HCl) |

Sulfuric Acid Sulfonation Techniques

Sulfuric acid (H₂SO₄), particularly concentrated or fuming sulfuric acid (oleum), can also be used for the sulfonation of dodecylbenzene (B1670861). cosoonchem.comalfa-chemistry.com In a typical laboratory-scale synthesis, 98% sulfuric acid is slowly added to dodecylbenzene while keeping the temperature below 40°C. alfa-chemistry.com Following the initial addition, the reaction temperature is raised to 60-70°C for a period of about two hours to drive the reaction to completion. alfa-chemistry.com While effective, this method often requires more forcing conditions compared to SO₃ or chlorosulfonic acid and may result in a higher level of byproducts.

| Parameter | Value/Condition |

| Sulfonating Agent | 98% Sulfuric Acid |

| Initial Temperature | < 40°C |

| Reaction Temperature | 60-70°C |

| Reaction Time | ~2 hours |

Azeotropic Dehydration Sulfonation Approaches

The azeotropic dehydration sulfonation method is another technique available for sulfonation reactions. alfa-chemistry.com This approach typically involves using sulfuric acid as the sulfonating agent and a solvent that forms an azeotrope with the water produced during the reaction. By continuously removing water via azeotropic distillation, the equilibrium of the sulfonation reaction is shifted towards the products, which can lead to higher conversions under milder conditions than direct high-temperature sulfonation with sulfuric acid alone.

Aromatic Primary Amine Baking Sulfonation

Aromatic primary amine baking sulfonation represents a more specialized method. alfa-chemistry.com This process, also known as the "baking process," involves heating the sulfate (B86663) salt of an aromatic amine. The heat causes a rearrangement of the sulfonate group onto the aromatic ring. While historically significant for the synthesis of certain sulfonated aromatic compounds, it is less common for the large-scale production of detergent alkylates like sodium dodecylbenzenesulfonate.

Post-Synthetic Processing and Purification Strategies

Following the sulfonation reaction, the resulting alkylbenzenesulfonic acid must be processed to yield the final product. The primary step is neutralization. wikipedia.org A solution of sodium hydroxide (B78521) (typically around 10%) is used to neutralize the acidic product, with the pH carefully controlled to be between 7 and 8. cosoonchem.comalfa-chemistry.com This step is exothermic, and the temperature is generally maintained between 40-50°C with constant stirring. cosoonchem.comalfa-chemistry.com

The neutralized product is not pure sodium alkylbenzenesulfonate. It is a solution that contains the active substance along with various other components, including inorganic salts (like sodium sulfate, if sulfuric acid or oleum (B3057394) is used), unreacted organic materials (such as paraffinic hydrocarbons and unreacted alkylbenzene), and water. cosoonchem.com

Purification may involve a separation step prior to neutralization. After sulfonation with sulfuric acid, the reaction mixture can be cooled and a small amount of water added. This causes the mixture to separate into two layers: an upper organic phase containing the desired sulfonic acid and a lower aqueous layer containing water and inorganic salts, which can be removed. alfa-chemistry.com

Separation and Detection Methodologies

The separation and detection of alkylbenzene sulfonates are crucial for quality control and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of Sodium Dodecylbenzenesulfonate. Various stationary phases, including C8 and C18 columns, have been utilized. rsc.orgnoaa.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as sodium perchlorate (B79767) or ammonium (B1175870) acetate. rsc.orgscribd.com Detection is commonly achieved using UV detectors, with wavelengths set around 224 nm. scribd.com

For complex mixtures, where isomers with different alkyl chain branching exist, specialized polymer-based reverse-phase chromatography columns can be employed to separate and quantify the compound based on the alkyl chain length without separating the isomers. frontiersin.org Micellar Electrokinetic Capillary Chromatography (MEKC) is another powerful technique used for the separation of related compounds like polycyclic aromatic hydrocarbons, using SDBS as an additive in the electrolyte solution. researchgate.net This method leverages the solvophobic association of analytes with the hydrophobic chains of the surfactant. researchgate.net

Purification and Refining Techniques (e.g., Recrystallization, Chromatography)

Post-synthesis, purification of Sodium Dodecylbenzenesulfonate is essential to remove unreacted starting materials and byproducts. Given that the target product is a solid with temperature-dependent solubility in solvents like water, recrystallization is a viable purification method. ijcmas.com The process can be induced by cooling a saturated solution or by the addition of an antisolvent. ijcmas.comresearchgate.net For instance, after sulfonation and neutralization, the product can be precipitated from the solution, filtered, and washed to remove impurities. ijcmas.com Low-temperature cooling is often employed to maximize the yield of the crystallized product. ijcmas.com

Preparative liquid chromatography is another effective technique for isolating the compound and removing impurities. researchgate.netnih.gov This method is scalable and can provide high-purity material for specific applications. researchgate.netnih.gov The purity of the recrystallized product can be assessed using techniques such as electrospray mass spectrometry (ESI-MS) to analyze the alkyl chain distribution or by standard test methods like ASTM D3712, which involves liquid chromatography. nih.gov

Advanced Derivatization and Functionalization of Sodium Dodecanoyloxybenzenesulfonate

Modification of the basic Sodium Dodecylbenzenesulfonate structure can lead to surfactants with enhanced properties and novel applications.

Synthesis of Multifunctional Surfactants Derived from this compound

The benzene (B151609) ring in Sodium Dodecylbenzenesulfonate offers a site for electrophilic substitution reactions, allowing for the introduction of various functional groups. This derivatization can significantly alter the surfactant's properties, such as its interfacial tension, foaming ability, and emulsifying capacity. pcc.euresearchgate.net

One method to functionalize Sodium Dodecylbenzenesulfonate is through a reaction with formaldehyde (B43269), which introduces hydroxymethyl groups onto the benzene ring. pcc.eu This reaction is a type of electrophilic aromatic substitution, where the benzene ring acts as a nucleophile attacking the formaldehyde electrophile. While not a classic Aldol reaction which involves the coupling of two carbonyl compounds, this process similarly results in the formation of a hydroxyl group. In a typical procedure, formaldehyde is added dropwise to a solution of Sodium Dodecylbenzenesulfonate in a solvent like methanol at reflux temperature. pcc.eu The reaction leads to a mixture of products with varying degrees of hydroxymethylation. pcc.eu

The resulting hydroxymethylated derivatives are multifunctional surfactants with altered physicochemical properties compared to the parent compound. pcc.eu

The introduction of hydroxyl groups onto the aromatic ring of Sodium Dodecylbenzenesulfonate has been shown to enhance its performance as a surfactant. Research on these derivatives has demonstrated a greater ability to reduce the interfacial tension between oil and water compared to the original SDBS. pcc.euresearchgate.net This improvement is crucial for applications such as enhanced oil recovery.

Furthermore, the emulsifying ability of the hydroxymethylated products is also improved. pcc.euresearchgate.net The stability and particle size of the emulsions formed by these derivatives can be superior to those formed by unmodified SDBS. These enhanced properties are attributed to the increased polarity and potential for hydrogen bonding conferred by the newly introduced hydroxyl groups.

Table 1: Comparison of Oil-Displacement Efficiency

| Surfactant | Oil-Displacement Efficiency (%) |

|---|---|

| Sodium Dodecylbenzene Sulfonate (SDBS) | Base Value |

| SDBS-1 (Hydroxymethylated Derivative) | Higher than SDBS |

| SDBS-2 (Hydroxymethylated Derivative) | 25% (Best performer) |

| SDBS-3 (Hydroxymethylated Derivative) | Higher than SDBS |

| SDBS-4 (Hydroxymethylated Derivative) | Higher than SDBS |

Data sourced from studies on hydroxymethylated derivatives of SDBS, where efficiency is notably higher than the parent compound. pcc.euresearchgate.net

Role in Hydrothermal Synthesis of Nanostructures (e.g., NiSe Nanostructures)

In the hydrothermal synthesis of nanomaterials, surfactants play a critical role in controlling the size, shape, and morphology of the resulting crystals. They can act as templates or capping agents, adsorbing to specific crystal faces and directing crystal growth. noaa.gov

While direct evidence for the use of "this compound" is scarce, the closely related Sodium Dodecylbenzenesulfonate (SDBS) has been employed in the synthesis of nickel selenide (B1212193) nanostructures. nih.gov In these syntheses, surfactant micelles can act as nanoreactors, providing a confined environment for the reaction to occur. The surfactant molecules can influence the nucleation and growth of the nanoparticles, preventing aggregation and stabilizing the final structures. researchgate.net The choice of surfactant can significantly impact the final morphology of the nanostructures, leading to the formation of nanoparticles, nanorods, or more complex architectures like hollow spheres. nih.gov The interaction between the surfactant's head group and the nanoparticle surface is a key factor in this morphological control. noaa.gov

Complexation with Metal Ions: Formation and Characterization of Metal-Surfactant Complexes (e.g., Fe(III)-SDBS Complexes)

The interaction between surfactants and metal ions in aqueous solutions is a subject of significant scientific interest due to its relevance in various applications, including detergency, environmental remediation, and industrial processes. Anionic surfactants, such as sodium dodecylbenzenesulfonate (SDBS), can form complexes with multivalent metal ions, altering the physicochemical properties of the system. The formation of these metal-surfactant complexes can lead to precipitation, a phenomenon dependent on factors like the nature of the metal ion and the surfactant's alkyl chain length. nih.govuc.pt

Formation of Iron(III)-SDBS Complexes

The synthesis of an iron(III)-sodium dodecylbenzenesulfonate complex demonstrates the ability to trap anionic surfactant molecules through complexation. ajol.info A common synthetic method involves the reaction of SDBS, acting as the ligand, with an iron(III) salt in an aqueous solution.

The process can be carried out by slowly adding the iron(III) solution to the SDBS solution while maintaining constant stirring. ajol.info In one reported synthesis, a 5:1 molar ratio of SDBS to Fe(III) was used. ajol.info The reaction proceeds over several hours, typically around 72 hours, leading to the formation of a precipitate. ajol.info This solid complex is then isolated from the solution by filtration, washed thoroughly with distilled water to remove any unreacted starting materials, and subsequently dried. ajol.info The resulting product is a yellow, hygroscopic solid. ajol.info

Characterization of Iron(III)-SDBS Complexes

The structure and properties of the synthesized Fe(III)-SDBS complex have been elucidated through various analytical techniques, confirming the coordination of the surfactant to the metal center.

Structural and Spectroscopic Analysis: The structural analysis reveals that the complex typically adopts an octahedral geometry around the central iron(III) ion. ajol.info In this configuration, the Fe(III) ion is coordinated to six oxygen atoms. ajol.info Each sodium dodecylbenzenesulfonate (SDB) ligand acts as a bidentate ligand, meaning it binds to the iron center through two of its oxygen atoms. ajol.info Consequently, three SDB ligands surround each Fe(III) ion, leading to the chemical formula [Fe(SDB)₃]·11H₂O. ajol.info

Spectroscopic methods provide further evidence for this structure:

Fourier-Transform Infrared (FT-IR) Spectroscopy: A key confirmation of complex formation comes from the FT-IR spectrum. The appearance of a new absorption band in the range of 500 to 600 cm⁻¹, specifically around 579 cm⁻¹, is attributed to the stretching vibration of the Fe-O bond, which is absent in the spectrum of the free SDBS ligand. ajol.info

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of the complex is characteristic of an octahedral coordination environment. It shows bands corresponding to ligand-to-metal charge transfer transitions. ajol.info

Thermogravimetric and Magnetic Properties:

Thermogravimetric Analysis (TGA): TGA indicates that the synthesized Fe(III)-SDBS complex possesses thermal stability up to a temperature of 285 °C. ajol.info

Vibrating Sample Magnetometry (VSM): Magnetic susceptibility measurements performed at room temperature reveal that the complex exhibits antiferromagnetic behavior. ajol.info This is attributed to the anti-alignment of the magnetic moments of the Fe³⁺ ions within the complex structure. ajol.info

The detailed findings from the characterization of the [Fe(SDB)₃]·11H₂O complex are summarized in the table below.

Table 1: Characterization Data for the Fe(III)-SDBS Complex

| Property | Finding | Analytical Method |

|---|---|---|

| Chemical Formula | [Fe(SDB)₃]·11H₂O | Elemental & TGA |

| Molecular Weight | 1229.03 g/mol | Calculated |

| Coordination Geometry | Octahedral | UV-Vis, FT-IR |

| Ligand Behavior | Bidentate (3 SDB ligands per Fe(III)) | FT-IR |

| Key IR Absorption | ~579 cm⁻¹ (Fe-O bond vibration) | FT-IR |

| Thermal Stability | Stable up to 285 °C | TGA |

| Magnetic Behavior | Antiferromagnetic | VSM |

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on "this compound" that strictly adheres to the requested outline.

The specific mechanistic investigations and detailed data points outlined for each subsection—including adsorption mechanisms on carbon black, the role of hydrophobic interactions, the influence of electrolytes, Stern layer interactions, emulsification and dispersion mechanisms, and specific micellization behavior—are not present in the publicly accessible scientific domain for the compound This compound .

The available research predominantly focuses on a different, more common anionic surfactant, Sodium dodecylbenzenesulfonate (SDBS) . While the names are similar, these are distinct chemical compounds with different structures (an ester vs. an alkylbenzene sulfonate, respectively), and their physicochemical properties cannot be used interchangeably.

Therefore, to maintain scientific accuracy and adhere to the strict instruction of focusing solely on this compound, the requested article cannot be generated. Writing the article using data from SDBS would be inaccurate and misleading.

Mechanistic Investigations of Sodium Dodecanoyloxybenzenesulfonate Interactions and Processes

Surface and Interfacial Phenomena

Micellization Behavior in Aqueous Systems

Critical Micelle Concentration (CMC) Determinations and Influencing Factors

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration above which surfactant molecules aggregate to form micelles. wikipedia.org Below the CMC, surfactants like sodium dodecylbenzenesulfonate (SDBS) exist primarily as individual molecules (monomers) in solution, and the surface tension of the solution decreases significantly with increasing surfactant concentration. wikipedia.org Once the CMC is reached, the surface becomes saturated with monomers, and additional surfactant molecules form stable colloidal structures called micelles. wikipedia.orgbeloit.edu At concentrations above the CMC, the surface tension remains relatively constant. wikipedia.org

The CMC of SDBS can be determined by various experimental methods, including surface tensiometry, electrical conductivity, and fluorescence spectrometry. ciac.jl.cn For instance, one study determined the first and second CMCs of sodium dodecyl benzene (B151609) sulfonate to be 1.48 and 6.90 mmol/L, respectively, using synchronous fluorescence spectrometry, with results consistent with those from surface tension and conductivity methods. ciac.jl.cn

Several factors influence the CMC of SDBS, with temperature being a significant variable. The relationship between temperature and CMC is not always linear and depends on the specific surfactant system. Studies on SDBS have shown that the CMC value can vary with changes in temperature. For example, measurements using PVC selective electrodes and Na+ selective electrodes have recorded different CMC values at various temperatures.

Table 1: Critical Micelle Concentration (CMC) of Sodium Dodecylbenzenesulfonate at Various Temperatures

| Temperature (°C) | CMC (M) determined by PVC electrode | CMC (M) determined by Na+ electrode |

|---|---|---|

| 15 | 1.63 x 10⁻³ | 1.62 x 10⁻³ |

| 19 | 1.48 x 10⁻³ | 1.37 x 10⁻³ |

| 25 | 1.52 x 10⁻³ | 1.47 x 10⁻³ |

| 40/41.6 | 1.73 x 10⁻³ | 1.98 x 10⁻³ |

Data sourced from Zhu (1987). eiu.edu

This variation is attributed to the dual effects of temperature on micellization. An increase in temperature can disrupt the structured water molecules surrounding the hydrophobic tail of the surfactant, which favors micelle formation (a "hydrophobic effect"). jsirjournal.com Conversely, higher temperatures increase the kinetic energy of the surfactant monomers, which can hinder their aggregation into micelles. jsirjournal.com The interplay of these factors results in the observed changes in CMC with temperature.

Effects of Electrolytes (e.g., NaCl, KCl) on Micellization Characteristics

The addition of electrolytes, such as sodium chloride (NaCl) and potassium chloride (KCl), has a pronounced effect on the micellization characteristics of ionic surfactants like SDBS. orientjchem.org Generally, the presence of these neutral salts in an aqueous solution of SDBS leads to a decrease in the CMC value. orientjchem.orgmdpi.com This phenomenon is often referred to as the "salting-out" effect. orientjchem.org

The reduction in CMC occurs because the added electrolyte ions (e.g., Na⁺, K⁺, and Cl⁻) increase the ionic strength of the solution. The counterions (Na⁺ or K⁺) are attracted to the negatively charged sulfonate head groups of the SDBS molecules. This attraction helps to shield the electrostatic repulsion between the ionic head groups at the micelle surface. orientjchem.orgias.ac.in With reduced repulsion, the surfactant monomers can aggregate more easily, and thus micelle formation occurs at a lower concentration. orientjchem.org

The extent to which the CMC is lowered depends on the specific electrolyte and its concentration. mdpi.comias.ac.in Studies have shown that the ability of different cations to reduce the CMC of SDBS can vary. For instance, one study found the order of effectiveness in reducing CMC to be Ca²⁺ > Mg²⁺ > K⁺ > Na⁺ > Li⁺. mdpi.com Another investigation comparing NaCl and KCl found that KCl caused a greater decrease in the CMC of SDBS than NaCl. orientjchem.org This is attributed to the ratio of valence to the van der Waals radius (Z/R); K⁺ ions have a higher Z/R value, making them more effective at salting out the hydrophobic groups of the surfactant. orientjchem.org

Table 2: Effect of Electrolytes on the Critical Micelle Concentration (CMC) of Sodium Dodecylbenzenesulfonate (SDBS)

| Electrolyte | Concentration | Resulting CMC of SDBS |

|---|---|---|

| None | - | 0.0026% |

| NaCl | 0.7% | Lower than other tested salts |

| CaCl₂ | 0.5% | Intermediate |

| Na₂SO₄ | 0.5% | Higher than other tested salts |

Data indicates the relative ability of different salts to lower the CMC of SDBS, with 0.7% NaCl showing the strongest effect. mdpi.com

Micelle Structure and Dynamics Investigated through Molecular Simulations

Molecular dynamics (MD) simulations provide detailed, atomistic-level insights into the structure and dynamics of surfactant micelles that are often inaccessible through experimental methods alone. mdpi.com For sodium dodecylbenzenesulfonate, MD simulations have been used to characterize its micellar structure in aqueous solutions, often in comparison to the more extensively studied sodium dodecyl sulfate (B86663) (SDS). rsc.org

These simulations reveal that SDBS micelles are generally spherical. rsc.org The structure consists of a hydrophobic core formed by the aggregation of the dodecyl chains, which are shielded from the surrounding water by the hydrophilic sulfonate head groups located at the micelle-water interface. mdpi.compku.edu.cn The presence of the phenyl group attached to the anionic head in SDBS distinguishes it from SDS. rsc.org

Comparative MD studies have shown that SDBS micelles are more spherical than SDS micelles. rsc.org The mean radius of an SDBS micelle has been calculated to be approximately 20.0 Å. rsc.org Further analysis of the micelle's internal structure indicates that the hydrophobic core formed by the dodecyl chains of SDBS is more compactly packed compared to that of SDS micelles. rsc.org This is evidenced by examinations of the solvent-accessible surface area, the orientation of the alkyl chains, and bond conformations. rsc.org The simulations also show that Na⁺ counterions tend to gather around the polar head groups, and water molecules can form complexes with SDBS through hydrogen bonding at the interface. pku.edu.cn

Synergistic Action Mechanisms in Chemical Process Engineering

Flotation Separation Enhancement (e.g., Magnesite and Dolomite (B100054) Systems)

In the field of mineral processing, SDBS is utilized as a synergistic agent, or synergist, to enhance the efficiency of flotation separation processes. mdpi.com Flotation is a method used to separate valuable minerals from gangue based on differences in their surface hydrophobicity. A key application is the separation of magnesite (MgCO₃) from dolomite (CaMg(CO₃)₂), a challenging task due to their similar surface properties. mdpi.com

When used in conjunction with a primary collector, such as sodium oleate (B1233923) (NaOL), SDBS significantly improves the collecting ability and ion resistance of the primary collector. mdpi.com Flotation experiments have demonstrated that the addition of SDBS to NaOL allows for the effective flotation separation of magnesite from dolomite. mdpi.com The optimal performance is often achieved at a specific molar ratio of the collector to the synergist; for the NaOL-SDBS system in magnesite flotation, a molar ratio of 9:1 has been identified as optimal. mdpi.com The presence of SDBS enhances the capture ability of NaOL and improves its resistance to interference from Ca²⁺ and Mg²⁺ ions present in the pulp, which is highly beneficial for this specific separation process. mdpi.com

Co-adsorption Mechanisms with Co-collectors (e.g., Sodium Oleate)

One of the primary mechanisms behind the synergistic effect of SDBS is its co-adsorption with the primary collector onto the mineral surface. mdpi.com In the magnesite-dolomite system using sodium oleate as the collector, analytical techniques such as Zeta potential measurements, contact angle measurements, and Fourier-transform infrared spectroscopy (FT-IR) confirm that both SDBS and NaOL adsorb on the magnesite surface. mdpi.com

Zeta potential measurements show a more significant negative shift for magnesite treated with the NaOL-SDBS mixture compared to NaOL alone, indicating increased adsorption of anionic species. mdpi.com This co-adsorption enhances the hydrophobicity of the magnesite surface more effectively than the single collector, leading to improved flotation recovery. mdpi.com This phenomenon has also been observed in other mineral systems, such as the flotation of rhodochrosite, where oleic acid and SDBS were found to co-adsorb chemically on the mineral surface, thereby enhancing the collector's effectiveness. mdpi.comresearchgate.net

Improved Dispersion and Solubility of Collectors in Aqueous Phases

In addition to co-adsorption, SDBS contributes to the synergistic effect by improving the dispersion and solubility of the primary collector in the aqueous phase. mdpi.com Fatty acid collectors like sodium oleate have limited solubility in water, especially in hard water containing Ca²⁺ and Mg²⁺ ions, which can lead to the formation of insoluble precipitates and reduce collector efficiency. mdpi.com

SDBS, being a more soluble surfactant, acts as a dispersant for NaOL. mdpi.comresearchgate.net Particle size measurements and transmittance tests have shown that the addition of SDBS to a NaOL solution improves the dispersion of NaOL molecules in the water. mdpi.com This prevents the aggregation of collector molecules and keeps them readily available for adsorption onto the target mineral surfaces. By enhancing the solubility and dispersion of NaOL, SDBS ensures that the primary collector can function more effectively, promoting its adsorption onto magnesite and leading to a more efficient and selective flotation separation. mdpi.com

Formation of Novel Compounds with Co-collectors

A thorough review of the existing scientific literature did not yield any studies or data concerning the interaction of Sodium dodecanoyloxybenzenesulfonate with co-collectors in flotation processes or the formation of any novel compounds thereof. Its role appears to be confined to applications outside of mineral processing.

Enhanced Oil Recovery (EOR) Mechanisms

There is no available research in the public domain that details the use of this compound for enhanced oil recovery. As such, the specific mechanisms integral to EOR processes have not been studied for this particular compound.

Interfacial Tension Reduction between Crude Oil and Aqueous Phases

No studies were found that measured or described the effect of this compound on the interfacial tension (IFT) between crude oil and aqueous phases. While it is generally characterized as a surfactant capable of reducing surface tension, specific data regarding its performance in reducing oil-water IFT for EOR purposes is not documented. evitachem.com

Water Infiltration and Formation of Water Channels within Porous Media

The scientific literature lacks any investigation into the role of this compound in facilitating water infiltration or the formation of water channels within the porous media of reservoir rock, which are key mechanisms in chemical EOR.

Wettability Alteration of Reservoir Rock Surfaces

There are no documented studies on the capacity of this compound to alter the wettability of reservoir rock surfaces from oil-wet to water-wet, a critical function for surfactants used in enhanced oil recovery.

Influence of Branched Alkyl Chain Structures on Oil Displacement Efficiency

Research concerning the influence of branched alkyl chain structures on the oil displacement efficiency of this compound does not exist. The compound is typically synthesized with a linear dodecanoyl chain, and no studies on branched variations for EOR applications have been published.

Foam System Stability and its Role in Oil Displacement

No information is available regarding the foaming properties of this compound in the context of EOR. evitachem.com Studies on its foam system stability, particularly in the presence of crude oil, and its potential role in foam-assisted oil displacement have not been conducted or published.

Biological Interaction Mechanisms

Interaction with Proteins and Macromolecules (e.g., Solubilization, Conformational Modification)

This compound (SDOBS), as an anionic surfactant, is anticipated to interact with proteins and other macromolecules primarily through electrostatic and hydrophobic interactions. While direct studies on SDOBS are limited, the behavior of analogous surfactants like sodium dodecyl sulfate (SDS) provides a foundational understanding of these processes. Anionic surfactants are known to bind to the positive charges on protein surfaces, and their hydrophobic tails can penetrate the protein's core, leading to significant conformational changes.

This interaction can lead to the solubilization of proteins, particularly those embedded in cell membranes. The surfactant molecules form micelles around the hydrophobic regions of the protein, effectively extracting it from the lipid bilayer into an aqueous solution. This process is crucial for studying membrane proteins, which are otherwise insoluble in water. The general mechanism involves the disruption of the native protein structure, followed by the formation of protein-surfactant complexes.

Furthermore, the binding of anionic surfactants can induce substantial conformational modifications in proteins. For many globular proteins, this interaction leads to unfolding and denaturation, as the surfactant disrupts the delicate balance of forces that maintain the native three-dimensional structure. This can expose buried hydrophobic regions and lead to a loss of biological activity. The extent of this modification depends on the concentration of the surfactant, the specific protein, and the surrounding environmental conditions such as pH and temperature.

| Interaction Type | Description | Potential Outcome |

| Electrostatic | Attraction between the negatively charged sulfonate group of SDOBS and positively charged amino acid residues (e.g., lysine, arginine) on the protein surface. | Initial binding and association of surfactant molecules with the protein. |

| Hydrophobic | Insertion of the dodecanoyl tail of SDOBS into the hydrophobic core of the protein. | Disruption of native protein structure, leading to unfolding. |

| Micellar | Formation of micelles by SDOBS molecules that encapsulate the protein or parts of it. | Solubilization of hydrophobic proteins, particularly membrane proteins. |

Ligand Activity for Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor γ (PPARγ))

Research into the direct ligand activity of this compound for nuclear receptors such as the Peroxisome Proliferator-Activated Receptor γ (PPARγ) is an emerging area. PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. Its activation by ligands—typically fatty acids and their derivatives—initiates a cascade of gene expression changes.

While specific data on SDOBS as a direct PPARγ ligand is not extensively documented, its structural similarity to endogenous fatty acids suggests a potential for interaction. The dodecanoyl (C12) chain is a fatty acid moiety that could theoretically fit into the ligand-binding pocket of PPARγ. If SDOBS were to act as a ligand, it could modulate the receptor's activity, either as an agonist (activator) or an antagonist (inhibitor).

The binding of a ligand to the PPARγ ligand-binding domain (LBD) induces a conformational change in the receptor. This change facilitates the recruitment of coactivator proteins and the dissociation of corepressors, leading to the transcriptional activation of target genes. The efficacy of a potential ligand like SDOBS would depend on how well its structure stabilizes the active conformation of the receptor.

Modulation of Adipocyte Differentiation and Gene Expression via Receptor Binding

Should this compound be confirmed as a PPARγ ligand, it would have significant implications for the modulation of adipocyte differentiation and gene expression. The differentiation of pre-adipocytes into mature fat cells (adipocytes) is a complex process tightly controlled by a network of transcription factors, with PPARγ acting as a master regulator.

Activation of PPARγ is both necessary and sufficient to drive adipogenesis. Upon ligand binding, PPARγ, in concert with its heterodimeric partner Retinoid X Receptor (RXR), binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid uptake, synthesis, and storage, as well as those that define the mature adipocyte phenotype.

The potential modulation by SDOBS could therefore influence the entire adipogenic program. If it acts as a PPARγ agonist, it could promote adipocyte differentiation. Conversely, if it functions as an antagonist, it could inhibit this process. The specific genes affected would likely include those central to lipid metabolism and adipocyte function.

Table of Key Genes in Adipogenesis Regulated by PPARγ

| Gene | Function | Role in Adipogenesis |

| Lipoprotein lipase (B570770) (LPL) | Hydrolyzes triglycerides in lipoproteins. | Facilitates fatty acid uptake into adipocytes. |

| Fatty acid binding protein 4 (FABP4/aP2) | Binds and transports fatty acids within the cell. | Essential for intracellular fatty acid trafficking and signaling. |

| Adiponectin | A hormone secreted by adipocytes. | Regulates glucose levels and fatty acid breakdown. |

| Glycerol-3-phosphate dehydrogenase (GPDH) | Catalyzes a key step in triglyceride synthesis. | Provides the glycerol (B35011) backbone for triglyceride formation. |

Further research is required to definitively establish the role of this compound as a PPARγ ligand and to elucidate its precise effects on adipocyte differentiation and the expression of these key regulatory genes.

Analytical Methodologies for Characterization and Quantification of Sodium Dodecanoyloxybenzenesulfonate

Spectroscopic Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure of sodium dodecanoyloxybenzenesulfonate and quantifying its presence, often through interactions with other chemical species.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a versatile technique for the quantitative analysis of anionic surfactants like this compound. A common approach involves the formation of a complex with a cationic dye, most notably Methylene Blue. researchgate.netusgs.gov Anionic surfactants react with Methylene Blue to create a blue-colored complex that can be extracted into an organic solvent, such as chloroform. usgs.gov The intensity of the blue color in the organic phase, measured by a spectrophotometer at a specific wavelength, is directly proportional to the concentration of the anionic surfactant. usgs.gov This method is sensitive and widely used for determining "Methylene Blue Active Substances" in various matrices, including water. usgs.gov The interaction between Methylene Blue and anionic surfactants like sodium dodecyl sulfate (B86663) (a related compound) has been shown to be influenced by factors such as solvent composition, which can cause shifts in the absorption maxima. researchgate.netnih.gov

Table 1: UV-Vis Spectrophotometry Data for Methylene Blue Complexation

| Parameter | Value | Reference |

| Common Reagent | Methylene Blue | usgs.gov |

| Principle | Formation of an ion-pair complex | researchgate.netusgs.gov |

| Extraction Solvent | Chloroform | usgs.gov |

| Detection Method | Spectrophotometry | usgs.gov |

| Methylene Blue Absorption Maxima | 246 nm, 292 nm | sielc.com |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for the structural confirmation of this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, FT-IR provides a molecular fingerprint, revealing the presence of key functional groups. For the related compound sodium dodecyl benzene (B151609) sulfonate (SDBS), characteristic peaks can be observed. ajol.inforesearchgate.net For instance, bands in the region of 2800-3000 cm⁻¹ are typically assigned to the C-H stretching vibrations of the alkyl chain (CH₂ and CH₃ groups). ajol.inforesearchgate.net Aromatic C-H stretching can be seen around 3132 cm⁻¹. ajol.info The presence of the sulfonate group is also identifiable through its characteristic absorption bands. shimadzu.com FT-IR is also employed to study the interactions of such surfactants with other materials, as changes in peak positions and shapes can indicate molecular-level interactions. nih.gov

Table 2: Characteristic FT-IR Peaks for a Related Compound (SDBS)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3440 | O-H stretching (humidity) | ajol.info |

| 3132 | Aromatic C-H stretching | ajol.info |

| 2957 | Aromatic C-H stretching | ajol.info |

| 2924 & 2854 | Asymmetric & Symmetric C-H stretching of CH₂ | ajol.info |

| 1210 | Sulfate band | shimadzu.com |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound and its degradation products. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing surfactants, which are often charged and non-volatile. nih.govnih.gov ESI-MS can identify the parent molecule and, when coupled with tandem mass spectrometry (MS/MS), can provide structural information through fragmentation patterns. researchgate.net This is crucial for identifying the byproducts formed during environmental degradation or chemical treatment processes. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which aids in determining the elemental composition of unknown degradation products. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures before its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

While surfactants themselves are generally not volatile enough for direct GC analysis, GC-MS can be used to analyze their more volatile components or degradation products. For complex substances like sodium bituminosulfonate, derivatization techniques can be employed to make the components amenable to GC analysis. nih.gov This approach, especially when using comprehensive two-dimensional GC (GC × GC) coupled with high-resolution mass spectrometry, allows for detailed chemical characterization of complex mixtures. nih.gov The technique provides separation based on both volatility and polarity, offering a high degree of resolution for identifying individual compounds within a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative determination of this compound. researchgate.net The method typically utilizes a reverse-phase column (e.g., C18) to separate the surfactant from other components in a sample. sielc.comchromforum.org Detection is often achieved using a UV detector, as the benzene ring in the molecule absorbs UV light. researchgate.netnih.gov The choice of mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier, is critical for achieving good separation. sielc.com For samples with low concentrations or complex matrices, solid-phase extraction (SPE) may be used for sample cleanup and pre-concentration before HPLC analysis. researchgate.net HPLC can be coupled with mass spectrometry (LC-MS) for highly sensitive and selective analysis, combining the separation power of HPLC with the detailed identification capabilities of MS. shodex.comresearchgate.net

Table 3: Typical HPLC Conditions for Anionic Surfactant Analysis

| Parameter | Description | Reference |

| Technique | Reverse-Phase HPLC | sielc.com |

| Column | C18 | chromforum.org |

| Mobile Phase | Acetonitrile and water with an acid (e.g., phosphoric acid) | sielc.com |

| Detector | UV or Diode Array Detector (DAD) | chromforum.orgnih.gov |

| Application | Quantitative determination | researchgate.net |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for Trace Residue Analysis

Ultra-Performance Liquid Chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) stands as a powerful technique for the determination of trace residues of compounds like this compound in complex matrices. researchgate.net This method offers high sensitivity, selectivity, and speed, making it suitable for detecting minute quantities of the analyte.

The analytical process typically involves chromatographic separation on a reverse-phase column, such as a C18 column. amsterdamumc.nl A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to effectively separate the analyte from matrix interferences. researchgate.netamsterdamumc.nl

Following separation, the analyte enters the mass spectrometer through an electrospray ionization (ESI) source, which is typically operated in negative ion mode for sulfonated compounds. researchgate.net Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity by monitoring a particular precursor ion to product ion fragmentation. researchgate.net This approach ensures reliable identification and quantification even at very low concentrations. For instance, a UPLC-MS/MS method developed for the related compound sodium dodecyl benzene sulfonate (SDBS) in flour-based foods demonstrated a limit of detection (LOD) of 0.05 mg/kg. researchgate.net The method showed excellent linearity for concentrations between 0.5 and 20.0 mg/kg, with correlation coefficients (R²) greater than 0.99. researchgate.net

Electrochemical and Surface Characterization Techniques

Conductance Measurements for Micellization Studies

Conductance measurement is a fundamental and widely used technique to study the aggregation behavior of surfactants in solution, particularly to determine the critical micelle concentration (CMC). umcs.pl The CMC is the specific concentration at which surfactant monomers begin to self-assemble into micelles, leading to abrupt changes in various physicochemical properties of the solution. umcs.plorientjchem.org

The principle behind this method is the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. researchgate.net Above the CMC, the formation of larger, less mobile micelles (with bound counterions) leads to a change in the slope of the conductivity versus concentration plot. orientjchem.orgresearchgate.net The intersection of the two linear portions of this plot is identified as the CMC. orientjchem.org This technique is valued for its simplicity and the high precision of the results. researchgate.net

The table below presents CMC values for the closely related anionic surfactant, sodium dodecylbenzenesulfonate (SDBS), determined by conductivity measurements under various conditions.

| Temperature (°C) | Medium | CMC (M) |

| 25 | Salt-free | 1.62 x 10⁻³ |

| 25 | Salt-free | 2.87 x 10⁻³ |

| 25 | 0-5 mM KCl | ~1 x 10⁻³ - 2 x 10⁻³ |

This table is interactive and can be sorted by clicking on the headers.

Zeta Potential Measurements for Surface Charge and Adsorption Investigations

Zeta potential (ζ) measurements are crucial for investigating the surface charge of micelles and understanding their electrostatic interactions and adsorption behavior at interfaces. researchgate.net The zeta potential is the electric potential at the slipping plane of a particle or micelle in a solution, and its magnitude is indicative of the stability of the colloidal dispersion. researchgate.net

For an anionic surfactant like this compound, the micelles will possess a negative surface charge due to the orientation of the hydrophilic sulfonate head groups towards the aqueous phase. This results in a negative zeta potential. Studies on SDBS have shown that the absolute value of the zeta potential can vary significantly with surfactant concentration. researchgate.net For example, in a study involving the dispersion of multi-walled carbon nanotubes (MWCNTs), the initial zeta potential of the pristine nanotubes was -45 mV. researchgate.net Upon addition of SDBS, the absolute zeta potential value increased dramatically to 80 mV at a concentration of about 4 mM, indicating significant adsorption of the anionic surfactant onto the nanotube surface. researchgate.net Such measurements provide valuable insights into the mechanism of dispersion and the interaction between the surfactant and solid surfaces.

Contact Angle Measurements for Wettability Characterization

Contact angle measurements are a primary method for characterizing the wettability of a solid surface by a liquid. This technique is particularly important for evaluating the performance of surfactants, which are designed to modify surface properties by reducing surface tension and altering wettability. nsf.gov

The contact angle is the angle formed by a liquid droplet at the three-phase boundary where the liquid, gas, and solid intersect. A low contact angle indicates high wettability (hydrophilic surface), whereas a high contact angle signifies low wettability (hydrophobic surface). Surfactant solutions can exhibit complex behavior; for instance, a solution with very low surface tension might still display a high contact angle on a porous hydrophobic surface. nsf.gov In studies with the related surfactant sodium dodecyl sulfate (SDS) on a hydrophobic membrane, the contact angle was observed to be high, in the range of 141° to 150°, demonstrating that surface tension alone does not dictate wettability. researchgate.net These measurements are essential for applications where controlling the spreading and adhesion of liquids on surfaces is critical.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA)) for Thermal Stability and Composition

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability, decomposition profile, and composition of materials like this compound. researchgate.netresearchgate.net

The TGA curve plots mass loss against temperature. For surfactants, decomposition often occurs in distinct steps corresponding to the loss of volatile components, the breakdown of the hydrophobic alkyl chain, and the degradation of the more stable aromatic and sulfonate groups. researchgate.netmarquette.edu For example, TGA of SDBS shows a significant weight loss of approximately 49.1% by 600°C. researchgate.net The related surfactant SDS is reported to be thermally stable up to around 200–210°C, after which it begins to lose weight due to the decomposition of its hydrocarbon chain. researchgate.net Analysis of poly(sodium 4-styrenesulfonate), a polymeric analog, reveals a multi-stage degradation process starting at about 210°C. marquette.edu This data is critical for determining the upper-temperature limits for the storage and application of the surfactant.

| Compound | Onset of Degradation (°C) | Observations |

| Sodium Dodecyl Sulfate (SDS) | ~200-210 | Onset of hydrocarbon chain breakup. researchgate.net |

| Poly(sodium 4-styrenesulfonate) | ~210 | First of four degradation steps begins. marquette.edu |

| Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS) | Not specified | Exhibits ~49.1% weight loss by 600°C. researchgate.net |

This table is interactive and can be sorted by clicking on the headers.

Validation and Performance Evaluation of Analytical Methods

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. dcvmn.org It is a critical requirement for ensuring the reliability, accuracy, and precision of analytical data. Key performance parameters are evaluated according to established guidelines. gavinpublishers.comomicsonline.org

The primary validation characteristics include:

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by the correlation coefficient (r or R²) of the calibration curve. researchgate.net

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a sample matrix and the percentage recovered is calculated. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. uns.ac.id

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. uns.ac.id

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. omicsonline.org

The following table summarizes performance parameters from a validated spectrophotometric method for the analysis of SDBS. researchgate.netuns.ac.id

| Validation Parameter | Result | Source |

| Linearity (R²) | 0.99 | researchgate.net |

| Linearity (r) | 0.998 | uns.ac.id |

| Limit of Detection (LOD) | 2.93 mg/g | researchgate.net |

| Limit of Detection (LOD) | 0.0343 mg/L | uns.ac.id |

| Limit of Quantification (LOQ) | 9.75 mg/g | researchgate.net |

| Limit of Quantification (LOQ) | 0.104 mg/L | uns.ac.id |

| Precision (RSD) | 0.14 - 1.38 % | researchgate.net |

| Precision (RSD) | 0.382 - 1.78 % | uns.ac.id |

| Accuracy (% Recovery) | 82 - 110 % | researchgate.net |

| Accuracy (% Recovery) | 82.11 - 100.3 % | uns.ac.id |

This table is interactive and can be sorted by clicking on the headers.

Linearity and Calibration Curve Establishment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is established by creating a calibration curve. A series of standard solutions of the analyte at known concentrations are prepared and analyzed. The response of the analytical instrument is then plotted against the concentration of the analyte.

For benzenesulfonate (B1194179) esters, a linear relationship is typically observed. waters.com A common metric to evaluate the linearity of the calibration curve is the coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship between the instrument response and the concentration of the analyte. For instance, in the analysis of similar benzenesulfonate esters, R² values are often greater than or equal to 0.998. waters.com

Table 1: Illustrative Linearity Data for Benzenesulfonate Esters

| Compound | Concentration Range (ng/mL) | Detection Method | Coefficient of Determination (R²) | Source |

|---|---|---|---|---|

| Methyl benzenesulfonate | 1.5 - 500 | MS | ≥0.9984 | waters.com |

| Ethyl benzenesulfonate | 1.5 - 500 | MS | ≥0.9984 | waters.com |

| Isopropyl benzenesulfonate | 1.5 - 500 | MS | ≥0.9984 | waters.com |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.

These values are crucial for determining the sensitivity of an analytical method. They are often determined based on the signal-to-noise ratio of the analytical instrument's response, typically 3:1 for LOD and 10:1 for LOQ. waters.com For benzenesulfonate esters, LOD and LOQ values can be in the low nanogram per milliliter (ng/mL) range, demonstrating the high sensitivity of modern analytical instruments. waters.comnih.gov

Table 2: Illustrative LOD and LOQ Data for Benzenesulfonate Esters

| Compound | Detection Method | LOD (ng/mL) | LOQ (ng/mL) | Source |

|---|---|---|---|---|

| Methyl benzenesulfonate | UV | - | 50 | waters.com |

| Ethyl benzenesulfonate | UV | - | 50 | waters.com |

| Isopropyl benzenesulfonate | UV | - | 100 | waters.com |

| Methyl benzenesulfonate | MS | - | 7.5 | waters.com |

| Ethyl benzenesulfonate | MS | - | 1.5 | waters.com |

| Isopropyl benzenesulfonate | MS | - | 1.5 | waters.com |

| Benzenesulfonate esters (general) | LC-MS/MS | ≤ 2 | - | nih.gov |

Precision and Accuracy Assessments (e.g., Relative Standard Deviation, Recovery Rates)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies.

For the analysis of sulfonate esters, high precision is indicated by low RSD values, often well below 10%. nih.gov Accuracy is determined by spiking a blank sample matrix with a known concentration of the analyte and measuring the percentage of the analyte that is recovered by the analytical method. Recovery rates between 90% and 110% are generally considered acceptable. nih.gov

Table 3: Illustrative Precision and Accuracy Data for Sulfonate Esters

| Analyte Class | Concentration Level | Precision (RSD %) | Accuracy (Recovery %) | Source |

|---|---|---|---|---|

| Sulfonate Esters | LOQ | ≤ 17.9 | 91.6 - 109.0 | nih.gov |

| Benzenesulfonates | 10 ng/mL | ≤ 7.1 | 90.4 - 105.2 | nih.gov |

Environmental Fate and Degradation Studies of Sodium Dodecanoyloxybenzenesulfonate

Biodegradation Processes

Biodegradation is a primary mechanism for the removal of organic compounds like sodium dodecanoyloxybenzenesulfonate from aquatic and terrestrial environments. This process is mediated by microorganisms that utilize the surfactant as a source of carbon and energy.

Microorganisms play a pivotal role in the breakdown of surfactants. The freshwater alga Chlorella vulgaris has been identified as capable of degrading dodecyl benzene (B151609) sulfonate (DBS), a compound structurally related to this compound. nih.gov The degradation process by C. vulgaris involves several key steps. nih.gov Studies on similar anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) show that the initial step is often catalyzed by enzymes called alkyl sulfatases. hibiscuspublisher.com These enzymes perform a hydrolytic cleavage of the ester bond, separating the alkyl chain from the sulfonate group. hibiscuspublisher.com Following this initial cleavage, the resulting long-chain alcohol can be further oxidized by alcohol dehydrogenase to an acid, which then enters the β-oxidation pathway to be used as a carbon source by the microorganism. hibiscuspublisher.com

Chain-shorting oxidation: The long alkyl chain is progressively shortened. nih.gov

Ring-opening oxidation: The benzene ring is cleaved. nih.gov

Degradation of small molecules: The remaining fragments are broken down into inorganic molecules like water and carbon dioxide. nih.gov

During the biodegradation of dodecyl benzene sulfonate (DBS) by Chlorella vulgaris, several intermediate products have been detected using methods such as electrospray ionization mass spectrometry (ESI-MS). nih.gov One of the novel intermediates identified is 4-sodium sulfophenyldodecanoate acid and its shorter-chain homologs. nih.gov The identification of these sulfophenylcarboxylic acids (SPCs) confirms that the degradation process involves an initial oxidation of the terminal carbon of the alkyl chain (ω-oxidation) followed by the shortening of the chain via β-oxidation. researchgate.net

The general pathway for linear alkylbenzene sulfonates (LAS) begins with the microbial attack on the alkyl chain, producing sulfophenylmonocarboxylic acids, which are then further degraded. researchgate.net

Table 1: Key Intermediate Products in Dodecyl Benzene Sulfonate Degradation by Chlorella vulgaris

| Intermediate Product | Detection Method | Significance |

|---|---|---|

| 4-sodium sulfophenyldodecanoate acid | ESI-MS | Indicates ω-oxidation of the alkyl chain. nih.gov |

Several factors can influence the rate and extent of surfactant biodegradation. The presence of other energy sources, such as glucose, can facilitate the microbial attack on the sulfonate portion of the molecule. nih.gov The enzymes produced by microorganisms are central to the degradation process. For instance, alkylsulfatases are crucial for initiating the breakdown of sodium dodecyl sulfate by cleaving the sulfate ester bond. hibiscuspublisher.comresearchgate.net Similarly, alkane monooxygenase and dehydrogenases are involved in the primary degradation of the alkyl chains in linear alkylbenzene sulfonates. researchgate.net

Studies have also shown that reactive oxygen species (ROS), such as singlet oxygen (¹O₂), can contribute to the degradation of certain pollutants when microalgae like C. vulgaris are exposed to light. nih.gov The concentration of the surfactant itself is also a critical factor; while it can serve as a carbon source, high concentrations can be toxic to the degrading microorganisms. hibiscuspublisher.com

The structure of the alkyl chain significantly impacts the biodegradability of alkylbenzene sulfonate surfactants.

Linear Alkyl Chains: Surfactants with linear alkyl chains, such as linear alkylbenzene sulfonates (LAS), are readily biodegradable. who.intnih.gov The unbranched chain is susceptible to ω-oxidation at the terminal methyl group, followed by β-oxidation, which systematically shortens the chain. researchgate.netresearchgate.net This straightforward pathway allows for rapid and complete degradation by various microorganisms found in environments like sewage treatment plants. researchgate.net

Branched Alkyl Chains: In contrast, branched-chain alkylbenzene sulfonates (BAS) are considered recalcitrant. researchgate.netnih.gov The presence of methyl branches, particularly quaternary carbon atoms, hinders the β-oxidation process, leading to a very low rate of biodegradation. nih.gov While some specialized bacteria, like Pseudomonas aeruginosa W51D, have been found to degrade branched-chain isomers, the process is significantly slower and less efficient than the degradation of their linear counterparts. nih.gov The low biodegradability of branched-chain surfactants led to their replacement by linear versions in many countries to mitigate environmental problems like foaming in surface waters. who.intnih.gov

Table 2: Comparison of Linear vs. Branched Alkyl Chain Biodegradability

| Feature | Linear Alkyl Chain (e.g., LAS) | Branched Alkyl Chain (e.g., BAS) |

|---|---|---|

| Biodegradability | Readily biodegradable. who.int | Recalcitrant; low biodegradation rate. nih.gov |

| Primary Degradation Pathway | ω-oxidation followed by β-oxidation. researchgate.net | Hindered β-oxidation due to branching. nih.gov |

| Environmental Impact | Alleviated issues like foaming and persistence. who.int | Causes significant environmental problems like water pollution. nih.gov |

| Microbial Attack | Rapidly degraded by diverse microbial communities. researchgate.net | Requires specialized microorganisms for slow degradation. nih.gov |

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are alternative methods for degrading persistent organic pollutants that are resistant to conventional biological treatment. These processes rely on the generation of highly reactive chemical species, most notably the hydroxyl radical (•OH), to oxidize and break down complex molecules. researchgate.netmdpi.com

Ultrasonic irradiation, or sonolysis, is an AOP that uses high-frequency sound waves to induce cavitation in a liquid—the formation, growth, and implosion of microscopic bubbles. nih.govresearchgate.net The collapse of these bubbles creates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of compounds at the bubble-liquid interface and the generation of hydroxyl radicals from water molecules. nih.gov

Studies on the sonochemical degradation of sodium dodecylbenzene (B1670861) sulfonate (SDBS) have shown that the process is driven by radical reactions occurring primarily at the bubble-liquid interface. nih.govresearchgate.net The degradation rate is influenced by several operational parameters.

Table 3: Factors Affecting Ultrasonic Degradation of SDBS

| Parameter | Effect on Degradation Rate | Rationale |

|---|---|---|

| Initial Concentration | Decreases with increasing concentration. nih.gov | Higher concentration can lead to scavenging of radicals by solute molecules in the bulk liquid. |

| Temperature | Decreases with increasing temperature. nih.gov | Higher temperatures increase the vapor pressure within the cavitation bubble, cushioning its collapse and reducing sonochemical effects. |

| Power | Increases with increasing power. nih.gov | Higher power generates more cavitation events and thus more hydroxyl radicals. researchgate.net |

| Frequency | Decreases with increasing frequency. nih.gov | Lower frequencies allow for a longer growth phase of the cavitation bubble, resulting in a more violent collapse. |

Ultrasonic Irradiation-Induced Degradation

Influence of Ultrasonic Power and Frequency on Degradation Efficiency

The degradation of surfactants through ultrasonic irradiation is a prominent advanced oxidation process. The efficiency of this process is heavily dependent on operational parameters, specifically the applied power and frequency. Studies on the degradation of Sodium dodecylbenzene sulfonate (SDBS), a structurally similar and widely studied surrogate, show that degradation efficiency is directly influenced by both ultrasonic power and frequency. nih.govresearchgate.net

Higher ultrasonic power tends to generate a greater number of cavitation bubbles. researchgate.net This intensified cavitation leads to the formation of more hydroxyl (•OH) and other reactive radicals, which are the primary agents of oxidative degradation. researchgate.net Consequently, an increase in applied power enhances the degradation rate. Conversely, a decrease in ultrasonic power results in lower conversion of the surfactant. nih.govresearchgate.net

Frequency also plays a crucial role. Research conducted at frequencies of 20 kHz and 80 kHz demonstrated that SDBS conversion decreases as the frequency increases. nih.govresearchgate.net Lower frequencies are more effective for the degradation of this type of compound. nih.gov The degradation primarily occurs through radical reactions at the bubble-liquid interface. nih.govresearchgate.net

| Parameter | Condition | Effect on Degradation Efficiency | Reference |

|---|---|---|---|

| Ultrasonic Power | Increased Power (e.g., from 45 W to 150 W) | Increases | nih.govresearchgate.net |

| Ultrasonic Power | Decreased Power | Decreases | nih.govresearchgate.net |

| Ultrasonic Frequency | Lower Frequency (e.g., 20 kHz vs. 80 kHz) | Increases | nih.gov |

| Ultrasonic Frequency | Higher Frequency (e.g., 80 kHz vs. 20 kHz) | Decreases | nih.gov |

Temperature Effects on Degradation Kinetics

Temperature is another critical factor influencing the kinetics of ultrasonic degradation. Studies investigating the sonochemical conversion of SDBS at various bulk liquid temperatures (20, 40, and 60 °C) have revealed an inverse relationship between temperature and degradation efficiency. nih.govresearchgate.net

While a moderate increase from 20 °C to 40 °C had a negligible effect on the conversion rate, a further increase to 60 °C resulted in a significant inhibition of the degradation process. nih.govresearchgate.net This phenomenon is attributed to the physical effects of temperature on cavitation. As the temperature rises, the vapor pressure of the solvent increases, leading to more vapor entering the cavitation bubbles. This "cushioning" effect softens the collapse of the bubbles, reducing the intensity of the shockwaves and the peak temperatures and pressures generated, which in turn diminishes the production of reactive radicals responsible for degradation. nih.gov

| Temperature | Effect on Degradation Efficiency | Reference |

|---|---|---|

| 20 °C to 40 °C | Negligible effect observed | researchgate.net |

| Increase to 60 °C | Significant decrease/inhibition | nih.govresearchgate.net |

Removal and Remediation Technologies

Beyond degradation, adsorption technologies offer an effective means of removing surfactants from water. Macroporous resins and modified natural minerals are two prominent types of adsorbents studied for this purpose.

Adsorption Using Macroporous Adsorbent Resins